Clorhidrato de 1H-pirazol-3-amina

Descripción general

Descripción

1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .

Molecular Structure Analysis

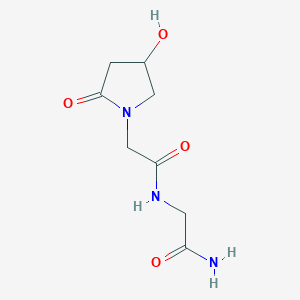

The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Química Medicinal

Clorhidrato de 1H-pirazol-3-amina: es un compuesto versátil en química medicinal debido a su similitud estructural con moléculas biológicamente activas . Sirve como andamiaje para el desarrollo de nuevos agentes terapéuticos, particularmente en el diseño de inhibidores de quinasas y fármacos antiinflamatorios. Sus derivados se han explorado por su potencial para tratar infecciones bacterianas y virales, mostrando la amplia aplicabilidad del compuesto en el descubrimiento de fármacos .

Descubrimiento de Fármacos

En el descubrimiento de fármacos, los derivados del This compound son marcos ventajosos para crear ligandos para varios receptores y enzimas . Han sido instrumentales en el desarrollo de compuestos anticancerígenos y antiinflamatorios, con aprobaciones recientes como Pirtobrutinib que resaltan su importancia .

Agroquímica

Los derivados del compuesto juegan un papel crucial en la agroquímica como materias primas e intermediarios en la síntesis de agroquímicos . Contribuyen al desarrollo de nuevos pesticidas y herbicidas, abordando la creciente necesidad de prácticas agrícolas sostenibles.

Química de Coordinación

This compound: se utiliza en química de coordinación para sintetizar moléculas complejas con aplicaciones potenciales en catálisis y ciencia de materiales . Su capacidad para actuar como ligando para iones metálicos amplía su uso en la creación de nuevos complejos organometálicos.

Química Organometálica

En química organometálica, el compuesto sirve como bloque de construcción para crear nuevos materiales con propiedades electrónicas y magnéticas únicas . Su incorporación en marcos metal-orgánicos (MOF) y polímeros de coordinación es un testimonio de su versatilidad en este campo.

Síntesis

Como materia prima e intermedio, el this compound es esencial en la síntesis orgánica . Participa en la preparación de varios compuestos heterocíclicos, demostrando su importancia en la síntesis de moléculas orgánicas complejas.

Mecanismo De Acción

Target of Action

1H-pyrazol-3-amine hydrochloride, a derivative of pyrazole, is known to interact with several targets. The primary targets of 1H-pyrazol-3-amine hydrochloride include receptors or enzymes such as p38MAPK, different kinases, and COX . These targets play crucial roles in various biological processes, including inflammation, cell growth, and apoptosis .

Mode of Action

The interaction of 1H-pyrazol-3-amine hydrochloride with its targets results in significant changes in cellular processes. For instance, when 1H-pyrazol-3-amine hydrochloride binds to p38MAPK, it inhibits the kinase’s activity . This inhibition can lead to the modulation of the downstream signaling pathways regulated by p38MAPK .

Biochemical Pathways

1H-pyrazol-3-amine hydrochloride affects several biochemical pathways through its interaction with its targets. The inhibition of p38MAPK, for example, can impact the MAPK signaling pathway, which plays a critical role in cellular responses to cytokines and stress . By modulating this pathway, 1H-pyrazol-3-amine hydrochloride can influence various downstream effects, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of 1H-pyrazol-3-amine hydrochloride’s action are diverse, given its interaction with multiple targets. For instance, by inhibiting p38MAPK, 1H-pyrazol-3-amine hydrochloride can potentially exert anti-inflammatory effects . Moreover, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities , suggesting that 1H-pyrazol-3-amine hydrochloride might also have similar effects.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1H-Pyrazol-3-amine hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, it has been found that pyrazole derivatives can serve as useful ligands for receptors or enzymes, such as p38MAPK, and different kinases .

Cellular Effects

The effects of 1H-Pyrazol-3-amine hydrochloride on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrazole derivatives have been found to exhibit cytotoxic activity, indicating their potential to influence cell viability .

Molecular Mechanism

The mechanism of action of 1H-Pyrazol-3-amine hydrochloride at the molecular level involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are likely to be context-dependent and may vary depending on the specific cellular environment and the presence of other interacting molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrazol-3-amine hydrochloride can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1H-Pyrazol-3-amine hydrochloride can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

1H-Pyrazol-3-amine hydrochloride may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

1H-Pyrazol-3-amine hydrochloride is transported and distributed within cells and tissues in a manner that may involve specific transporters or binding proteins . Its localization or accumulation within cells can be influenced by these interactions.

Subcellular Localization

The subcellular localization of 1H-Pyrazol-3-amine hydrochloride can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propiedades

IUPAC Name |

1H-pyrazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABLNFZVSVWKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480055 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34045-29-9 | |

| Record name | 1H-pyrazol-3-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)

![Lanthanum, tris[(1,2,3,4,5-eta5)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/no-structure.png)

![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)